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C.I. Reactive yellow 23

Cat. No.: B1174978
CAS No.: 12226-50-5
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Description

Significance of Reactive Dyes in Modern Industrial Processes

Reactive dyes represent a pivotal advancement in textile coloration, primarily due to their unique ability to form covalent bonds with the fibers they are applied to. evitachem.com This chemical bonding results in exceptional wash fastness, a crucial attribute for textiles subjected to repeated laundering. evitachem.comindustrialchemicals.gov.au Unlike non-reactive dyes that adhere to fibers through weaker intermolecular forces, the covalent linkage of reactive dyes ensures a high degree of permanence, minimizing color bleeding and fading over the lifespan of the textile product. evitachem.com

The application of reactive dyes like C.I. Reactive Yellow 23 is integral to various modern dyeing processes, including exhaust dyeing, continuous dyeing, and printing. textiletoday.com.bd Their high water solubility, often enhanced by the presence of sulfonate groups, facilitates their use in aqueous dye baths. evitachem.com The dyeing process itself is carefully controlled, with factors such as temperature and pH being critical to ensure optimal dye uptake and fixation to the fiber. evitachem.com The development of reactive dyes has significantly expanded the available color gamut, enabling the production of bright and fast colors that were previously difficult to achieve. textiletoday.com.bd Today, reactive dyes account for a substantial portion of worldwide dye usage, underscoring their industrial importance. textiletoday.com.bd

Historical Context of this compound Development

The journey of reactive dyes began in the mid-20th century with a groundbreaking discovery by chemists at Imperial Chemical Industries (ICI). In 1954, I.D. Rattee and W.E. Stephen patented the first reactive dyes, which were based on dichlorotriazine chemistry. tiankunchemical.com This innovation marked a paradigm shift in dyeing technology, leading to the commercial launch of the Procion series of reactive dyes by ICI in 1956. tiankunchemical.com

Classification and Structural Features of this compound within Azo Dye Chemistry

This compound is classified as a single azo, or monoazo, dye. worlddyevariety.comnih.gov This classification stems from the presence of one azo group (-N=N-) in its molecular structure, which acts as the chromophore responsible for its brilliant yellow color. evitachem.comnih.gov Azo dyes are a vast and versatile class of colorants characterized by this functional group, and they are categorized based on the number of azo linkages present in the molecule. nih.gov

The chemical structure of this compound is complex, incorporating several key functional groups that dictate its properties and reactivity. In addition to the central azo group, the molecule contains sulfonate groups (-SO3H), which are crucial for imparting water solubility, a necessary characteristic for the dyeing process. evitachem.com Furthermore, it possesses a reactive group that enables it to form a covalent bond with the hydroxyl groups of cellulosic fibers. evitachem.com The synthesis of this compound typically involves the diazotization of an amino-substituted aromatic compound, which is then coupled with 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. worlddyevariety.comchemicalbook.com

Interactive Data Table: Properties of this compound

PropertyValue
C.I. Name Reactive Yellow 23
CAS Registry Number 12226-50-5
Molecular Formula C₂₅H₁₈N₅Na₃O₁₃S₃
Molecular Weight 761.60 g/mol
Dye Class Azo Dye (Monoazo)
Color Brilliant Yellow
Solubility Soluble in water

Research Findings on this compound

Research AspectFinding
Synthesis Typically synthesized through the diazotization of an amino compound and coupling with a pyrazolone (B3327878) derivative. worlddyevariety.comchemicalbook.com
Reactivity Forms covalent bonds with cellulosic fibers via its reactive group, ensuring high wash fastness. evitachem.comindustrialchemicals.gov.au
Fastness Properties Exhibits good light fastness and excellent fastness to washing and perspiration. worlddyevariety.comchemicalbook.com

Properties

CAS No.

12226-50-5

Molecular Formula

BeN2O6

Origin of Product

United States

Chemical Synthesis Pathways and Industrial Production Methodologies for C.i. Reactive Yellow 23

Diazotization and Coupling Reactions in C.I. Reactive Yellow 23 Formation

The core structure of this compound is formed through a classic azo dye synthesis pathway involving diazotization followed by a coupling reaction. evitachem.comimrpress.com This process creates the chromophore, the part of the molecule responsible for its color.

The synthesis begins with the diazotization of a specific primary aromatic amine. For this compound, the starting amine is Amino (2-4 – dimethylamino ethyl sulfate (B86663) sulfone) benzoyl aniline. chemicalbook.comworlddyevariety.com This reaction is typically carried out in an acidic medium using sodium nitrite (B80452) at low temperatures, generally between 10-15°C, to form a highly reactive diazonium salt. evitachem.com

The resulting diazonium salt is then immediately used in the next step, the coupling reaction. It is carefully reacted with a coupling component, which for this compound is 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. chemicalbook.comworlddyevariety.com This reaction is conducted under controlled pH conditions, usually maintained between 4 and 7, to facilitate the electrophilic substitution onto the electron-rich coupler, forming the stable azo bond (-N=N-) that defines the dye's chromophore. evitachem.com

Reaction StageReactantFunctionTypical Conditions
Diazotization Amino (2-4 – dimethylamino ethyl sulfate sulfone) benzoyl anilineDiazo Component (Amine Source)Low Temperature (10-15°C), Acidic Medium evitachem.com
Sodium NitriteDiazotizing Agent
Coupling Diazonium Salt of the amineElectrophileControlled pH (4-7) evitachem.com
5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acidCoupling Component (Nucleophile)

Reaction Mechanisms of Reactive Group Introduction in this compound Synthesis

A key feature of a reactive dye is its ability to form a covalent bond with the substrate, typically cellulose (B213188) fibers. ontosight.ai In this compound, this functionality is provided by a sulfatoethylsulfone (SES) group. researchgate.netemerald.com

Unlike some other reactive dyes where the reactive moiety is attached in a separate final step, the synthesis of this compound incorporates the reactive group from the start. The diazo component, Amino (2-4 – dimethylamino ethyl sulfate sulfone) benzoyl aniline, already contains the SES group. chemicalbook.comworlddyevariety.com

The SES group itself is a precursor to the active form. During the dyeing process, under alkaline conditions (high pH) and heat, the sulfatoethylsulfone group undergoes an elimination reaction to form a highly electrophilic vinyl sulfone (VS) group. nih.gov This vinyl sulfone group then readily reacts with nucleophilic hydroxyl groups on cellulose fibers via a Michael addition reaction. This forms a stable ether linkage, covalently bonding the dye to the fiber and resulting in excellent wash fastness. nih.govindustrialchemicals.gov.au

Green Chemistry Principles in this compound Manufacturing Processes

The application of green chemistry principles to dye manufacturing is primarily focused on reducing environmental impact by improving efficiency and minimizing waste. For reactive dyes like this compound, a major goal is to increase the dye fixation rate. google.com Incomplete fixation leads to a significant portion of the dye being lost to wastewater during the washing-off process, which requires extensive treatment. ontosight.ai

Innovations in reactive dye chemistry aim to achieve higher fixation yields. This includes the design of dye molecules with multiple reactive groups, which increases the probability of forming a covalent bond with the fiber. researchgate.net While this compound is a mono-functional dye, the industry trend is towards bi- and multi-functional dyes to improve fixation efficiency and reduce the amount of hydrolyzed, unfixed dye in effluents. google.comresearchgate.net

Further green considerations in the synthesis process include:

Process Intensification: Optimizing reaction conditions to reduce energy consumption and shorten reaction times.

Atom Economy: Designing synthesis routes that maximize the incorporation of starting materials into the final product, reducing by-products.

Waste Reduction: Minimizing the use of auxiliary chemicals and developing effective methods for treating the generated effluent.

Optimization of Synthesis Parameters for this compound Purity and Yield

The industrial production of this compound requires stringent control over synthesis parameters to ensure high purity, consistent color quality, and maximum yield. evitachem.com The optimization of these factors is critical for economic viability and product performance.

Temperature control is fundamental. The initial diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, this reaction is typically conducted at temperatures between 0°C and 15°C to prevent decomposition of the salt and the formation of unwanted by-products. evitachem.comsmolecule.com The subsequent coupling reaction can be performed at slightly higher temperatures, often in the range of 10°C to 30°C, to increase the reaction rate. smolecule.comgoogle.com

The pH of the reaction medium is another critical parameter, particularly during the coupling stage. The coupling reaction's speed and the final dye's structure are highly dependent on pH. For this compound, maintaining a pH between 4.0 and 7.0 is crucial for achieving the desired product quality and yield. evitachem.comgoogle.com Deviations from the optimal pH range can lead to side reactions or incomplete coupling, resulting in lower purity and altered color shades.

ParameterStageOptimal RangeEffect on Synthesis
Temperature Diazotization0 - 15°C evitachem.comsmolecule.comPrevents decomposition of unstable diazonium salt, minimizes side reactions.
Coupling10 - 30°C smolecule.comgoogle.comEnhances reaction kinetics for efficient dye formation.
pH Coupling4.0 - 7.0 evitachem.comgoogle.comControls the rate and position of coupling, ensuring color quality and yield.
Reactant Ratio Diazotization/CouplingStoichiometric or slight excessAffects reaction completion, yield, and purity. acs.org

Advanced Applications of C.i. Reactive Yellow 23 Beyond Conventional Textile Dyeing

Development of Functional Materials Incorporating C.I. Reactive Yellow 23

The integration of this compound into functional materials has been explored, particularly in the context of environmental remediation. One significant area of research has been its use as a model compound in the study of photocatalytic degradation processes.

Researchers have investigated the photocatalytic degradation of this compound in aqueous solutions using titanium dioxide (TiO₂) suspensions as the photocatalyst. sctunisie.org In these studies, the dye serves as a target pollutant to evaluate the efficiency of the TiO₂ material in purifying water. The process involves the generation of highly reactive hydroxyl radicals on the surface of the illuminated TiO₂, which then attack and break down the complex azo dye molecule.

Key findings from this research indicate that the adsorption of the dye onto the surface of the photocatalyst plays a crucial role in the degradation rate. sctunisie.org The degradation process was monitored using various analytical techniques, including High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and HPLC-Mass Spectrometry (HPLC-MS). These analyses revealed that the disappearance of the dye's color (bleaching) occurs at a different rate than the actual breakdown of the dye molecule, suggesting the formation of colored intermediate products during the degradation process. sctunisie.org The ultimate goal of this functional application is mineralization, where the organic dye is broken down into simpler inorganic compounds like carboxylic acids (formic, acetic, and oxalic), which was monitored by measuring the Total Organic Carbon (TOC) of the solution. sctunisie.org

Table 1: Research Findings on Photocatalytic Degradation of this compound

Parameter Observation Analytical Method Reference
Photocatalyst Titanium Dioxide (TiO₂) - sctunisie.org
Key Factor Adsorption of dye on catalyst surface is critical for degradation rate. Kinetic Analysis sctunisie.org
Degradation Pathway Formation of colored intermediate products. HPLC-DAD, HPLC-MS sctunisie.org
Mineralization Monitored by the decrease in Total Organic Carbon (TOC). TOC Analysis sctunisie.org
Identified Intermediates Major intermediates identified are hydroxylated derivatives. HPLC-MS sctunisie.org

This compound in Sensor Technologies and Indicative Systems

Based on available scientific literature, there is currently no documented research or application of this compound specifically in the development of sensor technologies or indicative systems. While some dyes and chromophoric compounds are utilized for their ability to change color in response to specific chemical or physical stimuli (e.g., changes in pH, presence of metal ions, temperature variations), such applications have not been reported for this compound. The core research focus for this dye has remained within the textile and coloration industries.

Exploratory Research in Non-Textile Industrial Coloration

Exploratory research has identified this compound as a potential component in specialized, non-conventional coloration applications, such as in the formulation of inks for digital printing.

Specifically, this compound has been listed as a suitable yellow reactive dye for inclusion in ink compositions for inkjet textile printing. googleapis.com In this application, the dye is part of a complex formulation that allows for digital, high-precision printing onto fabrics. This represents a significant departure from traditional immersion dyeing methods. Reactive dyes are used in these inks because their reactive groups can form covalent bonds with the fibers (such as the hydroxy groups in cellulose), ensuring the color adheres permanently to the fabric after printing and fixation. googleapis.com

Beyond its mention in patent literature for inkjet inks, the application of this compound is also noted for its versatility in dyeing various natural and synthetic fibers, including leather, silk, wool, and nylon, which extends its use beyond cellulosic materials like cotton. google.com

Environmental Remediation Strategies for C.i. Reactive Yellow 23 in Aqueous Systems

Degradation Pathways and Mineralization Mechanisms of C.I. Reactive Yellow 23

The degradation of this compound is a multifaceted process that involves the initial breakdown of the dye molecule into smaller, less complex compounds, and ultimately, its complete mineralization to carbon dioxide, water, and inorganic ions. Understanding these pathways is crucial for developing effective remediation technologies.

Azo Bond Cleavage and Chromophore Degradation

The initial and most critical step in the degradation of this compound, an azo dye, is the cleavage of the nitrogen-nitrogen double bond (–N=N–). This bond is the primary chromophore responsible for the dye's yellow color. Advanced oxidation processes (AOPs) generate highly reactive species, predominantly hydroxyl radicals (•OH), which are strong oxidizing agents. These radicals attack the azo bond, leading to its rupture. This cleavage results in the formation of smaller aromatic amines and other intermediates, which are typically colorless, thus achieving decolorization of the wastewater. The attack by hydroxyl radicals is a non-selective process that can occur at various points on the dye molecule, but the azo linkage is a particularly susceptible site due to its electron density. Theoretical studies on similar azo dyes suggest that the degradation process initiated by hydroxyl radicals can involve electrophilic substitution on the aromatic rings or addition to the azo group itself, leading to bond scission rsc.orgresearchgate.netrsc.org.

Formation and Transformation of Intermediate By-products

Following the initial azo bond cleavage, a variety of intermediate by-products are formed. The identification of these intermediates is essential for assessing the detoxification of the treated effluent, as some by-products can be more toxic than the parent dye molecule. Studies on the photocatalytic degradation of this compound have identified major intermediate products as hydroxylated derivatives chimieteif.irsctunisie.org. This suggests that hydroxyl radicals not only cleave the azo bond but also attack the aromatic rings of the resulting fragments.

Further oxidation of these hydroxylated aromatic intermediates leads to the opening of the benzene (B151609) rings, resulting in the formation of aliphatic carboxylic acids. Research has indicated that the degradation of Reactive Yellow 23 should lead to the formation of short-chain carboxylic acids such as formic acid, acetic acid, and oxalic acid chimieteif.irsctunisie.org. These carboxylic acids are more readily biodegradable than the original dye molecule and its initial aromatic fragments. The transformation of the complex dye molecule into these simpler organic acids represents a significant step towards complete mineralization.

Complete Mineralization Assessment through Total Organic Carbon (TOC) Reduction

The ultimate goal of wastewater treatment is the complete mineralization of organic pollutants into benign inorganic substances. The extent of mineralization is commonly assessed by measuring the reduction in Total Organic Carbon (TOC). While decolorization indicates the breakdown of the chromophore, a significant reduction in TOC confirms the degradation of the organic carbon backbone of the dye molecule and its intermediates.

Advanced Oxidation Processes (AOPs) for this compound Abatement

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals, to oxidize a wide range of organic pollutants. These processes are particularly effective for the treatment of recalcitrant compounds like this compound that are resistant to conventional biological treatment. Various AOPs, including photocatalysis, Fenton, and photo-Fenton processes, have been successfully employed for the degradation of this dye. A comparative study on the degradation of a similar dye, Direct Red 23, demonstrated that ozonation-based AOPs could achieve 100% color removal within 15 minutes researchgate.net. Another study comparing Fenton and photo-Fenton processes for textile wastewater treatment found that the photo-Fenton process achieved higher organic matter removal with lower chemical consumption nih.gov.

Photocatalytic Degradation using Semiconductor Catalysts (e.g., TiO2, ZnO)

Photocatalysis using semiconductor materials like titanium dioxide (TiO2) and zinc oxide (ZnO) is a prominent AOP for the degradation of organic pollutants. When these semiconductor particles are irradiated with light of sufficient energy (typically UV), electron-hole pairs are generated. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the dye molecules adsorbed on the catalyst surface.

Both TiO2 and ZnO have been shown to be effective photocatalysts for the degradation of this compound and other similar dyes chimieteif.irsctunisie.orgresearchgate.netscispace.com. The efficiency of the photocatalytic process is influenced by several factors, including the type and concentration of the photocatalyst, the initial dye concentration, the pH of the solution, and the intensity of the light source. For instance, a study on the photocatalytic degradation of Reactive Yellow dye using a H2O2/TiO2/UV system reported a removal efficiency of 98.8% nih.gov. Another study on Reactive Yellow 160A found that a TiO2/UV/H2O2 system was more efficient than a SnO2/UV/H2O2 system, achieving 90.40% degradation mdpi.commdpi.com.

The kinetics of heterogeneous photocatalytic degradation of organic compounds like this compound are often described by the Langmuir-Hinshelwood (L-H) model. This model assumes that the reaction takes place on the surface of the catalyst and that there is an equilibrium between the dye adsorbed on the surface and the dye in the bulk solution. The rate of degradation is then proportional to the fraction of the catalyst surface covered by the dye molecules.

The L-H model can be expressed by the following equation:

r = (k * K_ads * C) / (1 + K_ads * C)

where:

r is the initial rate of degradation

k is the reaction rate constant

K_ads is the adsorption coefficient of the dye onto the catalyst surface

C is the concentration of the dye

Studies on the photocatalytic degradation of C.I. Acid Yellow 23 using ZnO have shown that the process follows the Langmuir-Hinshelwood model, with the rate constant and adsorption constant being dependent on light intensity researchgate.netnih.gov. Similarly, the photocatalytic degradation of Reactive Yellow 145 using TiO2-coated fibers was also successfully described by the L-H model, confirming that adsorption plays a key role in the degradation mechanism scirp.org.

The following interactive data table summarizes the Langmuir-Hinshelwood kinetic parameters obtained from a study on the photocatalytic degradation of a similar dye, Metanil Yellow, using a ZnO catalyst.

ParameterValueUnit
Reaction Rate Constant (k)1.053mg L⁻¹ min⁻¹
Adsorption Coefficient (K_ads)0.168L mg⁻¹
L-H Adsorption Constant (K_LH)0.155L mg⁻¹
Data from a study on Metanil Yellow degradation using ZnO catalyst. hilarispublisher.comresearchgate.net

Ozonation and Peroxonation for this compound Decolorization

Ozonation is a robust AOP that can achieve high color removal, enhance biodegradability, and reduce the chemical oxygen demand (COD) of textile effluents. nih.gov The process involves the application of ozone (O₃), a powerful oxidant, to break down complex organic molecules like reactive dyes.

Studies on the ozonation of hydrolyzed C.I. Reactive Yellow 84 demonstrated nearly complete decolorization after 60 to 90 minutes of treatment with ozone concentrations of 18.5 mg/L and 9.1 mg/L, respectively. nih.gov A significant outcome of this process was the increase in the BOD₅/COD ratio from 0.01 to about 0.8, indicating a substantial improvement in the wastewater's biodegradability. nih.gov When comparing different AOPs for the degradation of C.I. Reactive Yellow 145, ozonation exhibited faster reaction rates for both decolorization and the breakdown of aromatic structures (dearomatization) compared to the H₂O₂/UV-C process. researchgate.net

The degradation of pollutants by ozonation can occur through two primary pathways: direct ozonolysis and indirect oxidation by hydroxyl radicals. The dominant pathway is highly dependent on the solution's pH. rsc.org

Direct Ozonolysis : At acidic or near-neutral pH levels, the degradation is primarily driven by the direct reaction of molecular ozone with the target compounds. Ozone is an electrophilic agent that selectively attacks electron-rich moieties within the dye molecule, such as the azo chromophore (-N=N-), leading to decolorization. rsc.org

Hydroxyl Radical Pathway : Under alkaline conditions (high pH), ozone molecules are unstable and decompose to generate highly reactive and non-selective hydroxyl radicals (•OH). rsc.org These radicals are more powerful oxidants than molecular ozone and can attack a wider range of organic compounds, often leading to more complete mineralization. The importance of the hydroxyl radical pathway has been confirmed in catalytic ozonation studies where the addition of a hydroxyl radical scavenger led to a decrease in dye removal efficiency. mdpi.com

The degradation of C.I. Reactive Yellow 84 via ozonation results in the cleavage of the azo and sulfonic acid groups, yielding nitrate (B79036) and sulfate (B86663) ions, respectively. Formic acid and oxalic acid have been identified as the main final oxidation products. nih.gov

The efficiency of ozonation can be significantly enhanced by combining it with other agents like hydrogen peroxide (H₂O₂) or catalysts, a process known as peroxonation or catalytic ozonation, respectively. These combinations create synergistic effects that accelerate the decomposition of ozone and promote the generation of hydroxyl radicals, leading to faster and more complete degradation of pollutants. researchgate.netmdpi.com

The combination of ozone with hydrogen peroxide (O₃/H₂O₂) has been shown to produce synergistic effects that lead to faster degradation rates for azo dyes. researchgate.net Research investigating the synergistic impact of O₃ and H₂O₂ on a photocatalytic system (UVC/ZnO) demonstrated a dramatic increase in degradation rates. The observed rate of degradation for the UVC/ZnO system alone was 0.21 mg L⁻¹ min, which increased to 10.95 mg L⁻¹ min in the UVC/ZnO/O₃ system and 13.65 mg L⁻¹ min in the UVC/ZnO/H₂O₂ system. researchgate.net

Catalytic ozonation also shows significant synergistic effects. In the treatment of Disperse Yellow 42, the use of a catalyst enhanced the decolorization efficiency from 30% for ozonation alone to 73% for the catalytic process under the same conditions. mdpi.com The catalyst provides active sites that facilitate the decomposition of ozone into hydroxyl radicals, thereby accelerating the oxidation process.

Electrochemical Oxidation for this compound Removal

Electrochemical oxidation is an environmental-friendly and effective technology for treating wastewater containing refractory organic pollutants. The process relies on the generation of powerful oxidizing agents, either directly on the anode surface or indirectly in the bulk solution, to degrade contaminants. scispace.com

The electrochemical treatment of C.I. Reactive Yellow 186 has been successfully optimized using graphite (B72142) electrodes in a batch reactor. scispace.com Through response surface methodology, the optimal operational parameters were determined to be a pH of 3.9, a NaCl concentration of 0.11 M, and an electrolysis time of 18 minutes. Under these conditions, a maximal decolorization efficiency of 99% and a COD removal of 73% were achieved. scispace.com The degradation mechanism in electrochemical oxidation can involve:

Direct Oxidation : Pollutants are adsorbed onto the anode surface and destroyed by direct electron transfer.

Indirect Oxidation : Oxidizing species such as hydroxyl radicals, active chlorine (from NaCl electrolyte), ozone, and hydrogen peroxide are electrochemically generated in the solution and subsequently react with the dye molecules. scispace.com

Studies on the related C.I. Acid Yellow 23 have also shown high efficacy. Using electro-Fenton (EF) and photo-electro-Fenton (PEF) processes, decolorization was enhanced to 95% and 98%, respectively, with corresponding COD and Total Organic Carbon (TOC) removal also increasing significantly compared to electrochemical oxidation alone. researchgate.net

Table 3: Optimized Conditions for Electrochemical Oxidation of Reactive Yellow 186 scispace.com

Parameter Optimal Value Result
pH 3.9 99% Decolorization
NaCl Concentration 0.11 M 73% COD Removal
Electrolysis Time 18 min -
Electrodes Graphite -

Sonolysis and Combined Advanced Oxidation Technologies

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals from the thermal dissociation of water molecules.

Combining sonolysis with other AOPs often results in synergistic effects that enhance degradation efficiency. The sonolytic ozonation of C.I. Reactive Yellow 84 was found to be significantly more effective for Total Organic Carbon (TOC) removal than either sonolysis or ozonation applied individually. nih.gov The pseudo-first-order rate constant for TOC reduction in the combined US/O₃ process (1.8 x 10⁻² min⁻¹) was substantially higher than that for ozonation alone (7.3 x 10⁻³ min⁻¹) or ultrasound alone (9.0 x 10⁻⁴ min⁻¹). nih.gov

Similarly, the combination of ultrasound with photocatalysis has been shown to be effective for the degradation of C.I. Reactive Yellow 84. Ultrasound assists the process by breaking up catalyst agglomerates, thereby increasing the available reactive surface area and enhancing mass transfer between the solution and the catalyst surface. nih.gov The degradation of reactive dyes like Procion Golden Yellow H-R via sonolysis is often more pronounced in acidic conditions. mdpi.com The effectiveness of the process is also dependent on the ultrasound frequency, with low frequencies often generating more intense cavitation and thus facilitating a higher degree of degradation. mdpi.com

Table 4: Rate Constants for TOC Reduction of C.I. Reactive Yellow 84 nih.gov

Treatment Process Pseudo-First-Order Rate Constant (min⁻¹)
Sonolysis (US) 9.0 x 10⁻⁴
Ozonation (O₃) 7.3 x 10⁻³
Sonolytic Ozonation (US/O₃) 1.8 x 10⁻²

Biological and Enzymatic Degradation of this compound

The biological and enzymatic degradation of this compound offers a more environmentally friendly alternative to conventional chemical and physical treatment methods. These approaches utilize the metabolic capabilities of microorganisms and the catalytic activity of enzymes to break down the complex structure of the dye, leading to decolorization and detoxification of contaminated water.

Anaerobic and Aerobic Biodegradation Mechanisms

The complete biodegradation of azo dyes like this compound is often achieved through a sequential anaerobic-aerobic process. This two-stage approach is necessary because the initial cleavage of the azo bond, which is responsible for the dye's color, occurs most efficiently under anaerobic conditions, while the degradation of the resulting aromatic amines is typically an aerobic process.

Under anaerobic conditions, a consortium of microorganisms, including bacteria, fungi, and algae, can reductively cleave the azo bond (-N=N-) of the dye molecule. This process is facilitated by azoreductase enzymes, which transfer electrons from an electron donor (such as glucose or other organic co-substrates) to the azo bond, breaking it and forming colorless aromatic amines. Studies on other reactive dyes have shown that longer anaerobic periods can lead to higher color removal efficiencies. For instance, in the treatment of Remazol Brilliant Violet 5R, increasing the anaerobic period from 3 to 9 hours increased color removal from 71% to 92% nih.gov. A study on a reactive yellow dye (RY15) using immobilized mixed microbial cells in a sequential anaerobic-aerobic process achieved 100% decolorization. sciencepublishinggroup.comnih.govresearchgate.net

The aromatic amines produced during the anaerobic stage can be more toxic than the parent dye molecule and require further degradation. This is where the aerobic stage comes into play. In the presence of oxygen, different microbial communities can mineralize these aromatic amines, converting them into less harmful compounds like carbon dioxide, water, and inorganic ions. The efficiency of this stage is crucial for the complete detoxification of the wastewater. The sequential anaerobic/aerobic treatment of RY15 also resulted in a significant chemical oxygen demand (COD) removal of up to 100% with certain immobilized cultures, indicating the breakdown of the organic molecules. sciencepublishinggroup.comnih.gov

Treatment StageKey ProcessPrimary OutcomeInfluencing Factors
Anaerobic Reductive cleavage of the azo bond by azoreductase enzymes.Decolorization of the dye solution through the formation of aromatic amines.Presence of co-substrates, duration of the anaerobic phase.
Aerobic Oxidation and mineralization of aromatic amines by various microbial enzymes.Detoxification of the wastewater and reduction in Chemical Oxygen Demand (COD).Availability of oxygen, microbial consortium composition.

Enzymatic Decolorization and Detoxification

The use of isolated enzymes, particularly oxidoreductases like laccases and peroxidases, has been explored for the decolorization of reactive dyes. These enzymes offer advantages such as higher reaction rates and applicability over a wider range of environmental conditions compared to whole microbial cells.

Laccases, copper-containing enzymes, catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, making them suitable for dye degradation. The decolorization efficiency of laccase is highly dependent on the chemical structure of the dye, particularly the chromophore. For some reactive dyes, laccase treatment can be very effective. For example, laccase from Cerrena unicolor has shown high removal efficiencies for reactive dyes with formazan (B1609692) copper complex and anthraquinone (B42736) chromophores nih.govnku.edu.tr. However, some azo dyes, including certain yellow dyes, have been found to be resistant to laccase-mediated decolorization. This resistance can be due to the specific chemical structure of the dye which may hinder the enzyme's access to the chromophore.

Peroxidases, another class of oxidoreductive enzymes, also have the potential to decolorize and detoxify reactive dyes. These enzymes utilize hydrogen peroxide as an oxidizing agent to degrade a wide variety of organic pollutants.

The effectiveness of enzymatic treatment can sometimes be enhanced by the use of redox mediators, which are small molecules that act as electron shuttles between the enzyme and the dye molecule. This can be particularly useful for dyes that are not directly susceptible to enzymatic attack.

Adsorptive Removal of this compound from Wastewater

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorbent Materials Development and Characterization

A variety of materials have been investigated for the adsorptive removal of this compound and other reactive dyes. These can be broadly categorized as:

Activated Carbons: Due to their high surface area and porous structure, activated carbons are highly effective adsorbents for a wide range of dyes. They can be produced from various carbonaceous materials, and their surface chemistry can be modified to enhance their affinity for specific pollutants. For instance, Teff straw activated carbon has been shown to be effective for the removal of Reactive Yellow 145, with a maximum removal of 98.53% under optimal conditions mdpi.com.

Clays (B1170129) and Modified Clays: Natural clays like bentonite (B74815) and their modified forms (organoclays) are attractive adsorbents due to their low cost and abundance. Modification with organic cations can improve their capacity for adsorbing anionic dyes like reactive yellow dyes mdpi.com.

Biosorbents: Agricultural wastes and byproducts such as wheat straw and spent coffee grounds have gained attention as low-cost and renewable sources for adsorbent production sciencepublishinggroup.comcetjournal.itrsc.org. Chemical modification of these materials can further enhance their adsorption capabilities. For example, spent coffee grounds modified with 3-aminopropyltriethoxysilane (B1664141) (APTES-SCG) have shown excellent adsorption abilities for anionic reactive dyes cetjournal.it.

Polymers and Hydrogels: Chitosan, a biopolymer derived from chitin, has demonstrated high adsorption capacities for reactive dyes nih.gov. Hydrogel nanocomposites, incorporating materials like montmorillonite (B579905) clay into a polymer matrix, have also been developed for the removal of reactive yellow dye arabjchem.org.

The characterization of these adsorbent materials is crucial to understand their adsorption performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to identify surface functional groups, while Scanning electron microscopy (SEM) provides information on surface morphology. The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area of the adsorbent mdpi.comrsc.orgresearchgate.net.

Adsorption Kinetics and Equilibrium Modeling

The study of adsorption kinetics provides insights into the rate of dye uptake and the underlying mechanism of the adsorption process. Several kinetic models are used to analyze the experimental data:

Pseudo-first-order model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. Many studies on the adsorption of reactive yellow dyes have found that the pseudo-second-order model provides the best fit to the experimental data, suggesting that chemisorption is the dominant mechanism sciencepublishinggroup.comresearchgate.net.

Intra-particle diffusion model: This model is used to identify the diffusion mechanism and rate-controlling steps.

Adsorption equilibrium studies describe the distribution of the dye between the liquid and solid phases at equilibrium. The data are often fitted to isotherm models:

Langmuir isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Freundlich isotherm: This model is an empirical equation that describes multilayer adsorption onto a heterogeneous surface.

The choice of the best-fitting model depends on the specific adsorbent-adsorbate system. For example, the adsorption of a reactive yellow dye on modified wheat straw was found to follow both Langmuir and Freundlich models sciencepublishinggroup.com.

AdsorbentAdsorbateKinetic ModelIsotherm ModelMaximum Adsorption Capacity (mg/g)Optimal pH
Modified Wheat StrawReactive Yellow DyePseudo-second-orderLangmuir, Freundlich--
APTES-modified Spent Coffee GroundsReactive Yellow 2-Langmuir158.492
Teff Straw Activated CarbonReactive Yellow 145---2
ChitosanReactive Yellow 145--885-

Desorption and Regeneration Studies

For an adsorbent to be economically viable, its regeneration and reuse are crucial. Desorption studies aim to recover the adsorbed dye and regenerate the adsorbent for subsequent cycles. The choice of eluent for desorption depends on the nature of the adsorption forces. For anionic dyes adsorbed on modified surfaces, a common strategy is to use a basic solution, such as sodium hydroxide (B78521) (NaOH), to deprotonate the surface and release the dye molecules.

For instance, APTES-modified spent coffee grounds used for the adsorption of Reactive Yellow 2 showed high desorption efficiencies (96.31% to 98.80%) over three cycles using a 0.1 M NaOH solution. The adsorbent maintained a high adsorption capacity of 98.15% after three cycles, demonstrating its excellent reusability cetjournal.it. Similarly, organobentonite/alginate hydrogel beads used for the removal of Acid Yellow 23 were successfully regenerated with a 0.5 M NaOH solution for two adsorption-desorption cycles mdpi.com.

Membrane Separation Technologies for this compound Effluent Treatment

Membrane separation technologies have emerged as a promising and effective method for the treatment of textile wastewater. These technologies operate on the principle of using semi-permeable membranes to separate contaminants from water based on particle size, charge, and molecular weight. The primary advantage of membrane filtration is its ability to remove a wide range of pollutants without the use of chemical additives, which can generate secondary waste streams. For the removal of this compound, a vinyl sulfone-based reactive dye, several membrane processes are particularly relevant.

The effectiveness of membrane filtration is largely dependent on the pore size of the membrane. The common types of pressure-driven membrane processes, in order of decreasing pore size, are microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO).

Microfiltration membranes have the largest pore sizes in the spectrum of membrane filtration, typically ranging from 0.1 to 10 micrometers. Consequently, MF is primarily effective in removing suspended solids, bacteria, and large colloidal particles from wastewater. However, due to the relatively small molecular size of dissolved dyes like this compound, microfiltration alone is generally not an effective method for their removal. The dye molecules are typically smaller than the pores of MF membranes and can therefore pass through into the permeate.

While not a primary treatment method for dye removal, MF can serve as a crucial pre-treatment step in a multi-stage membrane system. By removing larger particles, microfiltration can help to protect more sensitive downstream membranes, such as those used in nanofiltration or reverse osmosis, from fouling and extend their operational lifespan.

Ultrafiltration membranes have smaller pores than microfiltration membranes, typically in the range of 0.01 to 0.1 micrometers. This allows them to remove macromolecules, viruses, and some colloidal matter. While UF can remove larger dye molecules and dye aggregates, its effectiveness for removing dissolved reactive dyes like this compound can be limited. The removal efficiency is often dependent on the molecular weight of the dye and the formation of dye aggregates.

Nanofiltration has proven to be one of the most effective membrane technologies for the removal of reactive dyes from textile effluents. NF membranes have pore sizes in the range of 1 to 10 nanometers, which is small enough to retain multivalent salts and larger organic molecules, including most dissolved dyes. Research has consistently shown that nanofiltration can achieve high rejection rates for reactive dyes, often exceeding 99%.

The separation mechanism in nanofiltration is a combination of size exclusion and electrostatic interactions. Since many reactive dyes, including this compound, are anionic, negatively charged NF membranes can exhibit high rejection rates due to Donnan exclusion, which repels the negatively charged dye molecules from the membrane surface. Nanofiltration not only removes the color from the effluent but can also separate the dye from salts, allowing for the potential recovery and reuse of both the dye and the saline solution in the dyeing process.

Table 1: Performance of Nanofiltration for Reactive Dye Removal

ParameterRangeUnit
Operating Pressure 5 - 20bar
Permeate Flux 20 - 100L/m²h
Dye Rejection > 99%
Salt Rejection 20 - 80%

Note: This data represents typical performance for reactive dyes and may vary for this compound depending on specific operating conditions and membrane characteristics.

Reverse osmosis employs the densest membranes with the smallest pore sizes, typically less than 0.001 micrometers. RO is capable of removing almost all dissolved solids, including monovalent salts and small organic molecules. Consequently, reverse osmosis can achieve very high removal rates for this compound and other reactive dyes, producing a high-quality permeate that can be reused in various industrial processes.

The primary drawback of reverse osmosis is its high energy consumption due to the high operating pressures required to overcome the osmotic pressure of the feed solution. Additionally, RO membranes are highly susceptible to fouling and require extensive pre-treatment of the wastewater to remove any suspended solids or organic matter that could damage the membrane. While highly effective, the operational costs of RO can be a significant consideration for industrial applications.

Table 2: Comparison of Membrane Separation Technologies for this compound Removal

TechnologyTypical Pore SizePrimary Removal MechanismEffectiveness for this compound
Microfiltration (MF) 0.1 - 10 µmSize ExclusionLow (primarily for pre-treatment)
Ultrafiltration (UF) 0.01 - 0.1 µmSize ExclusionModerate (depends on dye aggregation)
Nanofiltration (NF) 1 - 10 nmSize Exclusion & Electrostatic RepulsionHigh to Very High
Reverse Osmosis (RO) < 1 nmSolution-DiffusionVery High

Analytical Characterization of C.i. Reactive Yellow 23 and Its Transformation Products

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in separating the parent RY23 compound from the complex mixture of intermediates formed during degradation processes.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a primary technique for the analysis of RY23. It allows for the separation and quantification of the dye and its degradation byproducts. The disappearance of RY23 during photocatalytic degradation can be effectively monitored using HPLC-DAD sctunisie.org.

In biodegradation studies of similar reactive yellow dyes, HPLC analysis confirms the breakdown of the parent molecule by showing a significant shift in retention times. For instance, the elution profile of a parent reactive yellow azo dye showed major peaks at retention times of 2.611, 3.136, 3.604, 3.853, 4.765, and 5.344 minutes. In contrast, the degraded products exhibited a major peak at a different retention time of 3.185 minutes, confirming the transformation of the dye researchgate.net. In another study involving a dye known as Reactive Yellow F3R, the parent dye had a retention time of 2.495 minutes, while its breakdown products appeared as new peaks at 2.413 and 2.895 minutes frontiersin.org. This shift and the appearance of new peaks provide clear evidence of biodegradation researchgate.netfrontiersin.org.

Table 1: HPLC Retention Times for Reactive Yellow Dyes and Their Degradation Products
CompoundConditionRetention Time (minutes)Reference
Reactive Yellow Azo DyeParent Compound2.611, 3.136, 3.604, 3.853, 4.765, 5.344 researchgate.net
Reactive Yellow Azo DyeDegraded Product3.185 researchgate.net
Reactive Yellow F3RParent Compound2.495 frontiersin.org
Reactive Yellow F3RDegraded Products2.413, 2.895 frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying the transformation products of RY23, as it provides molecular weight information for the compounds separated by the LC system. The analysis of RY23 degradation has confirmed the formation of several intermediate products sctunisie.org. Major identified intermediates include hydroxylated derivatives and various carboxylic acids such as formic, acetic, and oxalic acid sctunisie.org.

LC-MS analysis of other reactive yellow dyes has revealed specific degradation pathways. For example, in the degradation of Reactive Yellow 18, LC-MS identified intermediates by their mass-to-charge ratio (m/z), including oxalic acid or (Z)-N-(iminomethyl)-formimidoyl chloride (m/z 90.0), 4-chloro-1,3,5-triazin-2-amine (B113469) (m/z 130.0), sodium benzosulfate (m/z 179), sodium-4-chloro-2-diazenylbenzenesulfonate (m/z 241.1), and sodium 2-aminobenzene-1,4-disulfonate (m/z 296.17) mdpi.com. Similarly, analysis of Reactive Yellow 160A degradation identified by-products with m/z values of 120.01, 179.90, and 210.08 mdpi.com. This level of detailed analysis allows for the construction of proposed degradation pathways, confirming the breakdown of the complex dye structure into smaller, lower-molecular-weight molecules mdpi.commdpi.com.

Table 2: Identified Transformation Products of Similar Reactive Yellow Dyes by LC-MS
Parent DyeIdentified IntermediateMass-to-Charge Ratio (m/z)Reference
Reactive Yellow 18Oxalic acid / (Z)-N-(iminomethyl)-formimidoyl chloride90.0 mdpi.com
Reactive Yellow 184-chloro-1,3,5-triazin-2-amine130.0 mdpi.com
Reactive Yellow 18Sodium benzosulfate179.0 mdpi.com
Reactive Yellow 160ADegradation By-product 1120.01 mdpi.com
Reactive Yellow 160ADegradation By-product 2179.90 mdpi.com
Reactive Yellow 160ADegradation By-product 3210.08 mdpi.com

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for the analysis of reactive dyes and for monitoring the progress of degradation kcl.ac.uksdc.org.uk. It is particularly useful for separating non-volatile mixtures and can yield significant additional information beyond that obtained from microscopic techniques kcl.ac.ukojp.govresearchgate.net. TLC analysis can confirm the degradation of dyes by showing the formation of several metabolites compared to a control sample researchgate.net. While most separations are performed on silica (B1680970) gel as the stationary phase, other materials like cellulose (B213188) and alumina (B75360) have also been used sdc.org.uk. The technique has proven effective for analyzing colored solutions obtained even from single textile fibers ojp.govresearchgate.net.

Spectrophotometric and Spectroscopic Methods for Quantification and Structural Elucidation

Spectroscopic techniques are vital for quantifying the concentration of RY23 and for elucidating the structural changes that occur during its transformation.

UV-Visible spectrophotometry is a straightforward and effective method for monitoring the concentration of RY23 in aqueous solutions by measuring the absorbance at its wavelength of maximum absorbance (λmax). For reactive yellow dyes, the λmax is typically in the visible region of the spectrum. The λmax for C.I. Reactive Yellow 23 has been observed at 430 nm, and the bleaching of the solution during degradation can be followed by monitoring the decrease in absorbance at this wavelength sctunisie.org. Other studies on similar reactive yellow dyes have reported a λmax of 410 nm researchgate.netresearchgate.net. A significant reduction in the absorbance peak at this wavelength indicates the fragmentation of the dye's molecular structure researchgate.net. For example, a reduction in the absorbance peak from 2.9 to 0.4 after microbial oxidation demonstrated an 86.20% removal efficiency researchgate.net.

Table 3: Reported λmax for Reactive Yellow Dyes
DyeReported λmax (nm)Reference
This compound430 sctunisie.org
Reactive Yellow Dye410 researchgate.netresearchgate.net
Reactive Yellow-GR415 worldwidejournals.com

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule and to track changes in its chemical structure during degradation. The FTIR spectrum of the parent dye shows characteristic peaks corresponding to its various bonds and functional groups. During degradation, the disappearance of these characteristic peaks and the appearance of new ones indicate the breakdown of the dye into simpler metabolites researchgate.net.

In the analysis of Reactive Yellow 18, the untreated dye showed peaks for the N-H bond (3300-3500 cm⁻¹), C=O bond (1724 cm⁻¹), C-N bond (792 cm⁻¹), C-S bond (1090 cm⁻¹), and C-Cl bond (702 cm⁻¹). The disappearance of these functional peaks in the treated sample's spectrum confirmed the complete degradation of the dye mdpi.com. Similarly, analysis of other reactive dyes has shown the removal of functional groups such as sulphonic acid (S=O), C=C cyclic alkene, and various amine and alcohol groups after treatment, confirming the potential removal of the original dye structure isca.me.

Table 4: Characteristic FTIR Peaks for Functional Groups in Reactive Dyes
Functional GroupBondWavenumber (cm⁻¹)Reference
AmineN-H3300-3500 mdpi.com
CarbonylC=O1724 mdpi.com
Sulfate (B86663)/SulfonylS=O1480 researchgate.net
Carbon-SulfurC-S1090 mdpi.com
Carbon-NitrogenC-N792 mdpi.com
Carbon-ChlorineC-Cl702 mdpi.com

Other Advanced Spectroscopic Techniques (e.g., NMR, Raman)

Beyond mass spectrometry, other advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy offer significant potential for the detailed structural elucidation of this compound and its transformation products. While specific, publicly available NMR and Raman spectra for this compound are not prevalent in the literature, the principles of these techniques allow for a theoretical application to its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be invaluable for providing a complete structural map of the dye.

¹H NMR: This technique would identify the number and environment of protons in the molecule. It could be used to confirm the presence of aromatic protons on the benzene (B151609) and pyrazole (B372694) rings, as well as protons on the ethyl sulfone group. The chemical shifts and coupling patterns would provide information about the substitution patterns on the aromatic rings.

¹³C NMR: This would provide information on the carbon skeleton of the dye molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, carbonyl, aliphatic).

Raman Spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly useful for identifying certain functional groups and symmetric bonds. For this compound, Raman spectroscopy could be used to:

Identify the characteristic stretching vibration of the azo bond (-N=N-), which is a weak absorber in IR but often produces a strong signal in Raman spectra. This would be crucial for monitoring the degradation of the chromophore.

Detect the symmetric stretching modes of the sulfonate groups (-SO₃⁻).

Characterize the vibrations of the aromatic ring structures within the molecule.

The application of these techniques would be essential for creating a comprehensive analytical profile of this compound and for definitively identifying the structures of novel transformation products formed during degradation processes.

Electrochemical and Capillary Electrophoresis Techniques for this compound Analysis

Electrochemical methods and capillary electrophoresis are powerful techniques for the analysis of reactive azo dyes like this compound, offering high sensitivity and resolution for both quantitative determination and for studying degradation pathways.

Electrochemical Techniques

Electrochemical methods are primarily used to study the redox behavior of azo dyes and to monitor their degradation. Techniques like cyclic voltammetry (CV) can provide insight into the electron transfer processes involved in the reduction or oxidation of the dye molecule.

The electrochemical analysis of sulfonated azo dyes, such as the structurally related Acid Yellow 23, has demonstrated that these compounds are electrochemically active jmaterenvironsci.com. The azo group (-N=N-) is typically reducible, and the aromatic portions of the molecule can be oxidized. Studies on Acid Yellow 23 have shown an irreversible oxidation process at the surface of modified electrodes jmaterenvironsci.com. A similar approach could be applied to this compound to study its electrochemical properties. The data obtained, such as oxidation and reduction potentials, can be used to develop electrochemical sensors for the detection of the dye in wastewater or to optimize electrochemical degradation processes nih.govcasaverdeambiental.com.br.

The table below outlines typical experimental parameters for the voltammetric analysis of a related azo dye, which would be applicable for developing a method for this compound.

Table 1: Example of Experimental Conditions for Voltammetric Analysis of an Azo Dye

Parameter Condition Source
Technique Cyclic Voltammetry (CV) jmaterenvironsci.com
Working Electrode Graphene Paste Electrode jmaterenvironsci.com
Reference Electrode Saturated Calomel Electrode (SCE) N/A
Counter Electrode Platinum Wire N/A
Supporting Electrolyte 0.1 M Phosphate Buffer Solution (PBS) jmaterenvironsci.com
pH 7.5 jmaterenvironsci.com

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), is a high-resolution separation technique well-suited for the analysis of charged, water-soluble compounds like reactive dyes. It can effectively separate the parent dye from its hydrolysis products and other impurities. Reactive dyes are anionic due to the presence of sulfonate groups, making them ideal candidates for CZE analysis nih.gov.

The separation in CZE is based on the differential migration of ions in an electric field. Key parameters that are optimized to achieve separation include the composition, concentration, and pH of the background electrolyte (BGE), as well as the applied voltage. For sulfonated azo dyes, a high pH is often used to ensure that both the analytes and the silanol (B1196071) groups on the capillary wall are fully ionized, which generates a strong electroosmotic flow nih.gov. The use of a photodiode-array (PDA) detector allows for the spectral identification of the separated peaks, aiding in the differentiation between the parent dye and its transformation products nih.gov.

Table 2: Experimental Conditions for Capillary Zone Electrophoresis of Sulfonated Azo Dyes

Parameter Condition Source
Instrument Capillary Electrophoresis System with PDA Detector nih.gov
Capillary Fused-Silica Capillary N/A
Background Electrolyte 10 mM Phosphoric Acid and Tetrabutylammonium Hydroxide (B78521) (1:5 dilution), with 25 mM Triethylamine nih.gov
pH 11.55 nih.gov
Applied Voltage 20-30 kV N/A

These techniques provide robust and sensitive methods for the analytical characterization of this compound, enabling its detection in environmental samples and the study of its degradation into various transformation products.

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of C.I. Reactive Yellow 23 that influence its reactivity in aqueous environments?

  • Methodological Answer: Characterize the dye using spectroscopic techniques (e.g., UV-Vis, FTIR) to identify reactive groups (e.g., triazine, vinyl sulfone) and assess their stability under varying pH and temperature conditions. Compare hydrolysis rates in alkaline vs. acidic media to determine optimal reaction pathways .

Q. How can researchers design experiments to quantify covalent bonding efficiency between this compound and cellulose substrates?

  • Methodological Answer: Use kinetic studies with controlled variables (e.g., temperature, electrolyte concentration) to measure fixation rates. Employ HPLC or mass spectrometry to quantify unreacted dye and validate covalent bond formation via FTIR analysis of substrate-dye complexes .

Q. What standardized protocols ensure reproducibility in synthesizing and purifying this compound derivatives?

  • Methodological Answer: Document synthesis steps with precise stoichiometric ratios, solvent selection, and purification methods (e.g., column chromatography). Validate reproducibility through triplicate trials and cross-lab verification using shared protocols .

II. Advanced Research Questions

Q. How can contradictory data on the environmental degradation pathways of this compound be resolved?

  • Methodological Answer: Conduct comparative studies under controlled oxidative (e.g., UV/H₂O₂) and reductive (e.g., microbial) conditions. Use LC-MS to identify intermediate byproducts and apply statistical tools (e.g., ANOVA) to assess variability across experimental setups .

Q. What experimental frameworks optimize dye-substrate interactions while minimizing hydrolyzed byproduct formation?

  • Methodological Answer: Implement a factorial design to test variables like alkali concentration, temperature, and reaction time. Use response surface methodology (RSM) to model interactions and identify conditions that maximize fixation efficiency while minimizing hydrolysis .

Q. How should researchers address discrepancies in reported spectral data for this compound across different studies?

  • Methodological Answer: Establish a reference database using calibrated instruments and standardized solvent systems. Perform interlaboratory comparisons to identify instrument-specific biases and publish correction factors for peak assignments in UV-Vis and NMR spectra .

Q. What strategies validate the mechanistic role of nucleophilic substitution in this compound’s reactivity under industrial dyeing conditions?

  • Methodological Answer: Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track bond formation between dye and substrate. Combine kinetic isotope effects (KIE) with computational simulations (DFT) to confirm reaction mechanisms .

III. Data Analysis and Interpretation

Q. How can researchers statistically differentiate between experimental noise and meaningful variability in dye fixation efficiency studies?

  • Methodological Answer: Apply error propagation analysis to distinguish instrumental uncertainty from biological/chemical variability. Use bootstrapping or Monte Carlo simulations to quantify confidence intervals for fixation rate measurements .

Q. What methodologies ensure robust meta-analysis of this compound’s toxicity profiles across heterogeneous datasets?

  • Methodological Answer: Normalize toxicity metrics (e.g., LC₅₀, EC₅₀) using standardized test organisms (e.g., Daphnia magna) and exposure durations. Apply random-effects models to account for study heterogeneity and publish sensitivity analyses to highlight data limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.